N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the 1,3,4-thiadiazole family. This compound is characterized by the presence of a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with ethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticonvulsant and anti-inflammatory agent.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. For example, in its role as an anticonvulsant, the compound is believed to prevent neurons from firing in the brain by releasing chloride ions through the GABAA pathway . Additionally, its antibacterial activity is thought to be due to its ability to inhibit the synthesis of bacterial cell walls .
Comparison with Similar Compounds
N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine can be compared with other thiadiazole derivatives, such as:
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure but lacks the ethyl group, which may affect its biological activity.
4-Methyl-1,3,4-thiadiazole-2,5-diamine: Contains a methyl group instead of an ethyl group, which can influence its chemical reactivity and applications.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group, making it more reactive in certain chemical reactions.
The unique combination of the ethyl and phenyl groups in N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61784-99-4 |
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Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
5-N-ethyl-2-N-phenyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C10H12N4S/c1-2-11-9-13-14-10(15-9)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
JNQCFXGITMFXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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